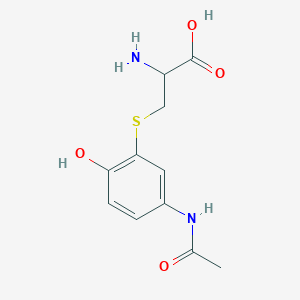

S-(5-acetamido-2-hydroxyphenyl)cysteine

Description

Overview of Xenobiotic Metabolism and Conjugation Pathways

Xenobiotic metabolism is the process by which living organisms chemically modify foreign substances (xenobiotics), such as drugs, pollutants, and other non-native compounds. This metabolic process is typically divided into three phases. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups on the xenobiotic molecule. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, a process that generally increases their water solubility and facilitates their excretion from the body. nih.gov A crucial player in Phase II conjugation is the tripeptide glutathione (B108866) (GSH). nih.gov Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic xenobiotics. nih.gov This conjugation is a primary mechanism for detoxifying reactive metabolites. nih.gov Following glutathione conjugation, the resulting product can be further metabolized to cysteine and mercapturic acid conjugates. nih.gov

Historical Context of S-Conjugate Research in Chemical Biology

The study of metabolic conjugates of foreign compounds has a long history, with initial discoveries of various drug conjugates, including those with sulfate, glucuronic acid, and mercapturic acids, dating back to the mid- to late 1800s. nih.gov The concept of a two-phased approach to xenobiotic metabolism was formally proposed by R.T. Williams in 1959, distinguishing between initial modification reactions and subsequent conjugation reactions. nih.gov Research into Phase II metabolism, particularly the role of glutathione and the enzymes involved, saw a significant expansion from the 1970s onward. nih.gov The discovery and characterization of glutathione S-transferases (GSTs) in the 1960s were pivotal moments in understanding S-conjugate formation. researchgate.net Initially referred to as ligandins, these enzymes were found to be crucial in the detoxification of a vast array of electrophilic compounds by catalyzing their conjugation with glutathione. nih.gov This historical groundwork laid the foundation for understanding the formation and significance of specific S-conjugates like S-(5-acetamido-2-hydroxyphenyl)cysteine.

Significance of this compound as a Metabolite in Biochemical Studies

This compound, also known as acetaminophen-cysteine, is a key metabolite formed during the metabolism of the widely used analgesic, acetaminophen (B1664979) (paracetamol). nih.govresearchgate.net Its significance lies primarily in its role as an indicator of the bioactivation of acetaminophen to a reactive intermediate and its subsequent detoxification through the glutathione conjugation pathway.

The formation of this compound begins with the Phase I metabolism of acetaminophen by cytochrome P450 enzymes, which generates a highly reactive and toxic metabolite called N-acetyl-p-benzoquinone imine (NAPQI). nih.gov Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH) to form a glutathione adduct. nih.gov This adduct is then sequentially cleaved by enzymes such as γ-glutamyltranspeptidase and dipeptidases to yield this compound. nih.gov

The study of this compound has provided crucial insights into the mechanisms of acetaminophen-induced toxicity, particularly nephrotoxicity (kidney damage). nih.govnih.gov While initially considered a detoxification product, research has shown that this cysteine conjugate can itself contribute to cellular damage. nih.gov Studies have demonstrated that this compound can deplete renal glutathione levels, thereby sensitizing the kidney to further damage. nih.gov Furthermore, in vitro studies using human kidney cells have shown that this metabolite can induce significant cellular impairment, including a decrease in glutathione levels and mitochondrial dysfunction. nih.gov

The presence and quantity of this compound and its further metabolite, the mercapturic acid adduct, in urine can serve as a biomarker for the extent of acetaminophen bioactivation to its reactive intermediate, NAPQI. nih.govresearchgate.net Following therapeutic doses of acetaminophen, cysteine and mercapturic acid conjugates typically account for a small percentage of the excreted metabolites. researchgate.net However, in cases of overdose, the pathways for glucuronidation and sulfation become saturated, leading to a greater proportion of acetaminophen being metabolized via the cytochrome P450 pathway and a subsequent increase in the formation and excretion of these S-conjugates. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key research findings related to this compound.

Urinary Excretion of Acetaminophen Metabolites in Humans (Therapeutic Dose)

| Metabolite | Percentage of Dose Excreted in Urine (24h) | Reference |

|---|---|---|

| Acetaminophen Glucuronide | ~50% | nih.gov |

| Acetaminophen Sulfate | ~38% | nih.gov |

| N-acetyl-L-cysteinyl Metabolite | ~3% | nih.gov |

| L-cysteinyl Metabolite + Free Drug | ~9.5% | nih.gov |

Effect of this compound on Human Kidney (HK-2) Cells

| Treatment | Observation | Reference |

|---|---|---|

| 1 mM this compound (24h) | ~90% reduction in glutathione (GSH) levels | nih.gov |

| 1 mM this compound | Disappearance of mitochondrial membrane potential | nih.gov |

| Pretreatment with APAP-CYS followed by APAP | Significant enhancement of APAP-induced nephrotoxicity in mice | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHICPSCVFRWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37398-30-4 | |

| Record name | S-[5-(Acetylamino)-2-hydroxyphenyl]cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic and Biosynthetic Pathways of S 5 Acetamido 2 Hydroxyphenyl Cysteine

Chemical Synthesis Methodologies for S-(5-acetamido-2-hydroxyphenyl)cysteine Analogs

The chemical synthesis of this compound, often referred to as APAP-CYS, has been achieved for research and toxicological studies. A common method involves a two-step process. First, acetaminophen (B1664979) (APAP) is oxidized to its reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This is followed by a 1,4-Michael-type addition reaction where NAPQI reacts in situ with L-cysteine. nih.gov This reaction is typically conducted in a phosphate (B84403) buffer at physiological pH. nih.gov Subsequent purification steps, such as flash chromatography and preparative reversed-phase high-performance liquid chromatography (HPLC), are necessary to isolate the final product, which has been obtained with a yield of 21% after the two reaction steps. nih.gov

The synthesis of analogs is also of interest for structure-activity relationship studies. For instance, S-(2,5-dihydroxyphenyl)-cysteine and its N-acetylated counterpart have been identified and synthesized to investigate alternative metabolic pathways of acetaminophen. nih.gov These syntheses often involve the conjugation of the reactive intermediate with the desired thiol-containing compound. The synthesis of various 2-acetamido-2-deoxy-β-d-hexopyranosides from 2-acetamido-2-deoxy-β-d-glucose demonstrates the broader chemical strategies that can be employed to create analogs with modified sugar moieties. capes.gov.br

Enzymatic Formation of this compound from Precursors

In biological systems, this compound is primarily formed as a downstream metabolite of acetaminophen, particularly under conditions of overdose. clinpgx.orgnih.gov The process is a detoxification pathway that can, under certain circumstances, contribute to cellular damage.

The formation of this compound is critically dependent on the generation of N-acetyl-p-benzoquinone imine (NAPQI). nih.govwikipedia.org NAPQI is a highly reactive and toxic electrophilic metabolite of acetaminophen. nih.gov It is formed primarily in the liver and, to a lesser extent, in the kidney through the oxidation of acetaminophen by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4. wikipedia.orgnih.gov Under therapeutic dosing conditions, only a small fraction of acetaminophen is converted to NAPQI. litfl.com However, during an overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of acetaminophen being shunted to the cytochrome P450 pathway and, consequently, higher production of NAPQI. clinpgx.orgnih.gov

Once formed, the electrophilic NAPQI readily reacts with nucleophilic thiol groups. The primary detoxification mechanism for NAPQI is its conjugation with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue. nih.govbiorxiv.org This reaction, which can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs), forms an acetaminophen-glutathione conjugate (APAP-GSH). clinpgx.orgnih.gov This conjugate is then further metabolized through a series of enzymatic steps. The glutamyl and glycinyl residues are cleaved, ultimately yielding this compound (acetaminophen-cysteine or APAP-Cys). clinpgx.orgbiorxiv.org This cysteine conjugate can then be N-acetylated to form the corresponding mercapturic acid conjugate, which is excreted in the urine. clinpgx.org The direct conjugation of NAPQI with L-cysteine also contributes to the formation of this compound. nih.gov

| Thiol Compound | Resulting Conjugate | Biological Significance |

|---|---|---|

| Glutathione (GSH) | Acetaminophen-glutathione (APAP-GSH) | Primary detoxification pathway for NAPQI. nih.govbiorxiv.org |

| L-Cysteine | This compound (APAP-Cys) | Formed from the breakdown of APAP-GSH or by direct conjugation with NAPQI. nih.govclinpgx.org |

| N-Acetylcysteine (NAC) | Acts as a precursor for L-cysteine and replenishes glutathione stores. wikipedia.orglitfl.com | Used as an antidote for acetaminophen overdose. wikipedia.org |

Several key enzymes are involved in the metabolic cascade leading to the formation of this compound.

Cytochrome P450 (CYP) Enzymes: Specifically, CYP2E1 and CYP3A4 are responsible for the initial oxidation of acetaminophen to the reactive intermediate, NAPQI. wikipedia.orgnih.gov

Glutathione-S-Transferases (GSTs): These enzymes catalyze the conjugation of NAPQI with glutathione, which is a critical step in its detoxification. nih.gov The human cytosolic GST family comprises several classes of enzymes. nih.gov

γ-Glutamyltranspeptidase and Dipeptidases: These enzymes are involved in the breakdown of the initial glutathione conjugate (APAP-GSH) to the cysteine conjugate (APAP-Cys) by sequentially removing the glutamate (B1630785) and glycine (B1666218) residues.

Cysteine-conjugate β-lyase (CCBL): This enzyme can cleave the C-S bond of the cysteine conjugate, leading to the formation of a reactive thiol which can undergo further metabolism. biorxiv.org

The enzymatic reactions occur under physiological conditions, with the initial oxidation taking place within the endoplasmic reticulum of hepatocytes and subsequent conjugation reactions occurring primarily in the cytosol. The formation of the cysteine conjugate itself happens as part of the interorgan transport and metabolism of acetaminophen metabolites between the liver and kidneys. clinpgx.org

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP2E1, CYP3A4) | Oxidation | Acetaminophen (APAP) | N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.gov |

| Glutathione-S-Transferases (GSTs) | Conjugation | NAPQI, Glutathione (GSH) | Acetaminophen-glutathione (APAP-GSH). nih.gov |

| γ-Glutamyltranspeptidase | Metabolism of APAP-GSH | APAP-GSH | Cysteinylglycine (B43971) conjugate |

| Dipeptidases | Metabolism of cysteinylglycine conjugate | Cysteinylglycine conjugate | This compound |

In Vitro Biosynthesis Models for this compound Production

To study the formation of this compound and the mechanisms of acetaminophen toxicity, various in vitro models are employed. These models allow for controlled experiments to investigate specific cellular and molecular pathways.

Primary Human Hepatocytes: These cells are considered the gold standard for in vitro liver studies as they retain many of the metabolic functions of the liver, including the cytochrome P450 and glutathione conjugation systems. They have been used to demonstrate that thiomethyl metabolites are linked to the elimination of NAPQI-derived metabolites. biorxiv.org

Hepatoma Cell Lines (e.g., HepG2, HRG cells): While not perfectly representative of primary hepatocytes, these cell lines are widely used due to their availability and ease of culture. They can be genetically engineered to express specific CYP enzymes to better model acetaminophen metabolism. HRG cells, for example, have been used to show the formation of thiomethyl metabolites from NAPQI-derived conjugates. biorxiv.org

Kidney Cell Lines (e.g., HK-2): Since the kidney is also involved in acetaminophen metabolism and toxicity, human proximal tubular kidney cells (HK-2) are used as an in vitro model. Studies with these cells have shown that cysteine conjugates of acetaminophen can induce cellular damage, highlighting the role of the kidney in processing these metabolites. nih.gov

Microsomal Systems: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes. They are used in cell-free systems to study the initial oxidation of acetaminophen to NAPQI and its subsequent reactions. nih.gov

These in vitro models are crucial for characterizing the enzymatic kinetics, identifying key metabolites, and understanding the cellular responses to the formation of this compound and related compounds.

Metabolic Interconversions and Downstream Fates of S 5 Acetamido 2 Hydroxyphenyl Cysteine

Integration into the Mercapturate Pathway

The formation of a mercapturic acid is a well-established detoxification route for xenobiotics, and S-(5-acetamido-2-hydroxyphenyl)cysteine is a key substrate in this pathway. This process involves the enzymatic N-acetylation of the cysteine conjugate's amino group. This reaction converts this compound into its corresponding N-acetyl derivative, known as paracetamol mercapturate (N-acetyl-S-(5-acetamido-2-hydroxyphenyl)cysteine). This final product is more water-soluble and is readily excreted in the urine, representing a significant endpoint in the detoxification of paracetamol's reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). While the specific N-acetyltransferase (NAT) isoenzyme responsible for this transformation of the paracetamol-cysteine conjugate is not extensively detailed in the literature, NATs are a family of enzymes known to catalyze the acetylation of various xenobiotic and endogenous compounds.

Role in the Thiomethyl Shunt and Formation of Thiomethyl Metabolites

Beyond its direct excretion as a mercapturate, this compound can be diverted into the thiomethyl shunt, a metabolic route that leads to the formation of various sulfur-containing metabolites. This pathway is of toxicological interest as it involves the generation of a reactive thiol intermediate.

Cysteine Conjugate Beta-Lyase (CCBL) Activity and its Role

A pivotal step in the thiomethyl shunt is the cleavage of the C-S bond in this compound, a reaction catalyzed by the enzyme cysteine conjugate beta-lyase (CCBL). researchgate.net This enzyme, found in both mammalian tissues and the gut flora, cleaves the cysteine conjugate, releasing the aromatic thiol, 3-mercaptoacetaminophen (or S-(5-acetamido-2-hydroxyphenyl)thiol), along with pyruvate (B1213749) and ammonia. researchgate.netnih.govscispace.com The activity of CCBL is crucial as it liberates a chemically reactive thiol from the relatively stable cysteine conjugate.

Methylation Mechanisms to Form S-Methyl Derivatives

The reactive thiol, 3-mercaptoacetaminophen, generated by CCBL activity, readily undergoes S-methylation. This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM), a universal methyl donor in biological systems, to the sulfur atom of the thiol. This methylation results in the formation of S-methyl-3-thioacetaminophen. This S-methyl metabolite can be further oxidized to form corresponding sulfoxide (B87167) and sulfone derivatives, which have also been identified as urinary metabolites of paracetamol.

Generation of Secondary Metabolites from this compound

In addition to the major pathways of mercapturate formation and the thiomethyl shunt, this compound can be a precursor to other secondary metabolites.

Formation of Mercaptopyruvic Acid Derivatives

The cysteine conjugate can undergo transamination, a reaction typically involving an aminotransferase enzyme and a keto-acid co-substrate. This process would convert the cysteine moiety of this compound into a pyruvic acid derivative, yielding 3-(5-acetamido-2-hydroxyphenyl)-2-mercaptopyruvic acid. This pathway represents an alternative metabolic route for cysteine conjugates of various xenobiotics.

Production of Sulfanylacetic Acid Derivatives

Following the formation of the mercaptopyruvic acid derivative, further metabolism can occur. One such pathway involves oxidative decarboxylation, which would remove a carbon dioxide molecule from the pyruvic acid moiety, leading to the formation of a sulfanylacetic acid derivative, specifically 2-((5-acetamido-2-hydroxyphenyl)thio)acetic acid. This metabolite represents another downstream product of the complex metabolic network originating from this compound.

Acetylation to S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine (Acetaminophen Mercapturate)

The conversion of this compound to its N-acetylated form, S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine, commonly known as acetaminophen (B1664979) mercapturate, is a significant step in the detoxification and elimination of reactive acetaminophen metabolites. nih.gov This reaction is catalyzed by N-acetyltransferases (NATs), a family of enzymes responsible for the transfer of an acetyl group from acetyl-Coenzyme A (AcCoA) to various xenobiotic and endogenous compounds. nih.gov

The formation of acetaminophen mercapturate occurs after the initial glutathione (B108866) conjugation of the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), and the subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues to form the cysteine conjugate. nih.gov This cysteine conjugate is then a substrate for N-acetylation. The kidney is a primary site for this acetylation process, where this compound is reabsorbed into renal tubular cells and acetylated to form the mercapturate, which is then excreted in the urine. nih.gov

Research has implicated both major isoforms of N-acetyltransferase, NAT1 and NAT2, in this metabolic step. These isozymes exhibit different substrate specificities and are expressed in various tissues. nih.gov While both are capable of catalyzing N-acetylation, their relative contributions can vary depending on the specific substrate and tissue. Studies have shown that acetaminophen itself can act as a mixed inhibitor of N-acetyltransferase 2 (NAT2), potentially influencing the metabolic rate of its own downstream metabolites.

The resulting acetaminophen mercapturate is a stable, water-soluble compound that is readily eliminated from the body, primarily through renal excretion. Its presence in urine is a key biomarker for assessing the extent of the metabolic pathway involving glutathione conjugation, providing insights into the bioactivation of acetaminophen to its reactive intermediate. nih.gov

Comparative Metabolic Profiling Across Experimental Species

Significant species-dependent variations have been observed in the metabolism of acetaminophen, including the formation and excretion of this compound and its subsequent metabolite, acetaminophen mercapturate. These differences are crucial for the interpretation of toxicological studies and for extrapolating animal data to human contexts.

Studies in mice have shown that after administration of acetaminophen, the cysteine and mercapturic acid conjugates are major urinary metabolites originating from the biliary excretion of the glutathione conjugate. nih.gov However, biliary excretion is not an absolute requirement for their appearance in urine, as the glutathione conjugate can also be transported from the liver via the bloodstream and rapidly converted to the cysteine conjugate in other tissues, such as the intestine and kidney. nih.gov

In rats, the N-acetylation of the cysteine conjugate to form the mercapturate is a prominent metabolic route. Investigations using radiolabeled N-acetylcysteine in rats have demonstrated that the vast majority of the excreted acetaminophen mercapturate originates from the metabolism of the glutathione-acetaminophen adduct, rather than from a direct conjugation of N-acetylcysteine with the reactive metabolite of acetaminophen. nih.govresearchgate.net

A comparative study of the biliary and urinary excretion of acetaminophen metabolites in hamsters, guinea pigs, rabbits, and rats revealed distinct species-specific profiles. The relative proportions of the cysteine conjugate and the mercapturate excreted in urine vary significantly among these species, reflecting differences in the activity of the enzymes involved in glutathione conjugation, cleavage of the glutathione conjugate, and subsequent N-acetylation.

The following table summarizes findings on the urinary excretion of acetaminophen-cysteine and acetaminophen-mercapturate in different species, highlighting the quantitative differences in this metabolic pathway.

| Species | Acetaminophen-Cysteine (% of Dose) | Acetaminophen-Mercapturate (% of Dose) | Total Thiol Conjugates (% of Dose) |

| Mouse | Data not consistently reported as separate from mercapturate | ~1.5 (as part of total thiol conjugates) | ~6.3 |

| Rat | Varies with experimental conditions | Predominant thiol metabolite | - |

| Human | Minor metabolite | Major thiol metabolite | - |

Data is compiled from various studies and may vary based on experimental conditions.

These species-specific metabolic profiles underscore the importance of selecting appropriate animal models in preclinical studies and the need for careful consideration when extrapolating metabolic data to predict human responses.

Cellular and Molecular Interactions of S 5 Acetamido 2 Hydroxyphenyl Cysteine

Adduct Formation with Intracellular Macromolecules

The formation of S-(5-acetamido-2-hydroxyphenyl)cysteine is intrinsically linked to the generation of a highly reactive metabolite of acetaminophen (B1664979), N-acetyl-p-benzoquinone imine (NAPQI). When glutathione (B108866) stores are depleted, NAPQI can covalently bind to cellular macromolecules, particularly proteins, leading to the formation of adducts. This compound itself is a downstream product of the initial glutathione adduct.

Characterization of Protein Adducts and Binding Sites

The primary targets for adduction by the reactive metabolite of acetaminophen are cysteine residues within proteins. The formation of this compound is initiated when NAPQI reacts with the thiol group of L-cysteine, a key amino acid in proteins and the rate-limiting precursor for glutathione synthesis. youtube.com This reaction results in the formation of a covalent bond between the acetaminophen moiety and the cysteine residue.

While the general preference for cysteine residues is well-established, the specific proteins that are targeted by NAPQI to form these adducts are numerous and their identification is an ongoing area of research. Proteomic studies aim to identify these specific protein targets to better understand the mechanisms of acetaminophen-induced cellular dysfunction. vu.nlresearchgate.net The characterization of these adducts often involves enzymatic digestion of the adducted proteins followed by analysis to pinpoint the exact amino acid modification. vu.nl

Table 1: Key Features of this compound Protein Adducts

| Feature | Description |

| Precursor | N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite of acetaminophen. |

| Primary Binding Site | Thiol group of cysteine residues in proteins. |

| Bond Type | Covalent |

| Significance | Serves as a biomarker of acetaminophen bioactivation and potential cellular injury. |

Methodologies for Adduct Detection and Quantification

A variety of analytical techniques are employed to detect and quantify this compound and related protein adducts. These methods are crucial for both research into the mechanisms of acetaminophen toxicity and for potential clinical applications.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a sensitive method for quantifying acetaminophen-cysteine conjugates in biological samples. nih.gov Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the structural characterization of these adducts. nih.govnih.gov "Bottom-up" proteomics approaches, which involve the enzymatic digestion of proteins into smaller peptides prior to MS analysis, are commonly used to identify specific protein adduction sites. vu.nl

More recent advancements in chemical proteomics utilize specialized probes that can selectively react with and enrich modified cysteine residues, allowing for a more targeted and comprehensive analysis of the "adductome". researchgate.netnih.govnih.gov These probes often contain "clickable" chemical handles that facilitate the isolation and identification of adducted peptides from complex biological mixtures. nih.govnih.gov

Table 2: Methodologies for the Analysis of this compound Adducts

| Methodology | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of adducts in biological fluids. | High sensitivity and reproducibility. |

| Mass Spectrometry (MS) | Structural characterization and identification of adducts and binding sites. | High specificity and ability to identify unknown adducts. |

| Chemical Proteomics | Targeted enrichment and identification of adducted proteins and peptides. | Enables the study of low-abundance adducts and provides a more comprehensive view of the adductome. |

Influence on Cellular Redox State and Glutathione Metabolism

The formation of this compound is intimately tied to the cellular redox state, primarily through its connection to glutathione (GSH) metabolism. nih.gov GSH is a critical intracellular antioxidant that plays a key role in detoxifying reactive electrophiles like NAPQI. nih.gov

The conjugation of NAPQI with GSH is the first step in a detoxification pathway that ultimately leads to the formation and excretion of acetaminophen-mercapturic acid. This compound is an intermediate in this pathway. During periods of high NAPQI formation, such as in an acetaminophen overdose, the cellular stores of GSH can become significantly depleted. nih.gov This depletion of GSH shifts the cellular redox balance towards an oxidized state, increasing the susceptibility of the cell to oxidative stress and damage from reactive oxygen species (ROS). nih.govnih.gov

The generation of this compound is therefore an indicator that the GSH-dependent detoxification pathway has been activated in response to the metabolic bioactivation of acetaminophen.

Modulation of Specific Cellular Pathways

The cellular stress induced by the formation of reactive metabolites and subsequent protein adduction can trigger various signaling pathways. One of the most relevant in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com

The Nrf2-antioxidant response element (ARE) signaling pathway is a primary mechanism of cellular defense against oxidative and electrophilic stress. nih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. youtube.cominspiredhealthmed.com However, in the presence of electrophiles or conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. youtube.cominspiredhealthmed.com In the nucleus, Nrf2 binds to the ARE in the promoter regions of a wide array of cytoprotective genes, including those involved in glutathione synthesis and regeneration. mdpi.comnih.gov The formation of this compound, as a marker of electrophilic stress from acetaminophen metabolism, is thus linked to the activation of this protective Nrf2 pathway.

While other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, are also known to be involved in cellular responses to stress, their specific modulation by this compound has not been as extensively characterized. nih.gov

Studies in In Vitro Cellular Systems (e.g., kidney cell lines)

The human kidney proximal tubular epithelial cell line, HK-2, has been utilized as an in vitro model to investigate the biological effects of this compound. In one study, this cysteine conjugate of acetaminophen was synthesized and purified for direct application to HK-2 cells. The study aimed to evaluate the biological effects of the conjugate in comparison to the parent compound, acetaminophen. The findings from such studies provide direct insight into the cellular responses to this specific metabolite, independent of the preceding metabolic activation steps.

S 5 Acetamido 2 Hydroxyphenyl Cysteine As a Biomarker in Xenobiotic Metabolism Research

Applications in Monitoring Metabolic Pathway Flux

S-(5-acetamido-2-hydroxyphenyl)cysteine is a downstream product of the glutathione (B108866) (GSH) conjugation pathway, a critical detoxification route for many xenobiotics. nih.gov In the case of acetaminophen (B1664979), a small fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govyoutube.com Under normal therapeutic dosing, NAPQI is efficiently detoxified by conjugation with hepatic glutathione. youtube.com This initial conjugate, 3-(glutathion-S-yl)-acetaminophen, is then further metabolized through a series of enzymatic steps to yield acetaminophen-cysteine, which is this compound, and acetaminophen-mercapturic acid conjugates that are ultimately excreted in the urine. nih.gov

The quantification of this compound provides a direct measure of the flux through this oxidative pathway. When the primary metabolic pathways of acetaminophen, glucuronidation and sulfation, become saturated, as is the case in an overdose scenario, a greater proportion of the drug is shunted to the cytochrome P450-dependent pathway, leading to increased production of NAPQI. nih.gov Consequently, the formation of this compound increases, reflecting the heightened metabolic flux through this toxification/detoxification pathway. Therefore, monitoring the levels of this cysteine conjugate serves as a valuable tool for researchers to assess the metabolic burden on the glutathione-dependent detoxification system and to study factors that may influence this pathway, such as genetic polymorphisms in metabolizing enzymes or co-exposure to other xenobiotics. nih.gov

Correlation with Xenobiotic Exposure in Experimental Models

The concentration of this compound in biological matrices has been shown to correlate with the extent of exposure to acetaminophen in various experimental models. Studies in rodents have demonstrated a clear dose-dependent relationship between the administered dose of acetaminophen and the subsequent levels of its cysteine conjugate in both plasma and target tissues like the liver and kidney. nih.gov This correlation is fundamental to its utility as a biomarker of exposure.

In a study using C57BL/6J mice, the administration of increasing doses of acetaminophen resulted in a corresponding increase in the plasma concentration of this compound, measured 30 minutes after treatment. nih.gov This dose-response relationship highlights the biomarker's sensitivity to varying levels of xenobiotic exposure.

| Acetaminophen Dose (mg/kg) | Plasma APAP-Cysteine (nmol/mg protein) |

|---|---|

| 300 | ~0.1 |

| 600 | ~0.4 |

| 900 | ~0.8 |

| 1200 | ~1.2 |

Furthermore, the formation of this compound is not only an indicator of exposure but also correlates with the onset of toxicity. In overdose models, the depletion of hepatic glutathione stores leads to the covalent binding of the excess NAPQI to cellular proteins, forming protein adducts. This event is a critical initiating step in acetaminophen-induced liver injury. The detection of this compound in circulation is indicative of the formation of its precursor, NAPQI, and therefore serves as an indirect marker of the potential for cellular damage. researchgate.net

Quantitative Assessment in Biological Research Samples

The reliable and sensitive quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is essential for its application in xenobiotic metabolism research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity. rsc.orgresearchgate.net

Several validated LC-MS/MS methods have been developed for the quantification of what is often referred to in the literature as acetaminophen-cysteine adducts (APAP-CYS). rsc.orgresearchgate.net These methods typically involve a straightforward sample preparation step, such as protein precipitation with acetonitrile (B52724), followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) mode. rsc.orgresearchgate.net The use of a stable isotope-labeled internal standard, such as acetaminophen-D4, is often employed to ensure accuracy and precision. rsc.orgresearchgate.net

| Parameter | Value |

|---|---|

| Linearity Range | 1.0 to 100 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Inter- and Intra-batch Precision | 0.28 to 5.30% |

| Accuracy | 87.0 to 113% |

The high sensitivity of these methods allows for the detection of this compound even at low concentrations, which is particularly important for studying the effects of therapeutic, as well as toxic, doses of acetaminophen. The ability to accurately quantify this metabolite provides researchers with a powerful tool to investigate the intricacies of xenobiotic metabolism and its implications for drug-induced organ injury. rsc.orgresearchgate.net In addition to mass spectrometry, high-resolution proton NMR spectroscopy has also been utilized for the rapid analysis of urine, allowing for the identification of various acetaminophen metabolites, including the L-cysteinyl conjugate. researchgate.net

Future Perspectives in S 5 Acetamido 2 Hydroxyphenyl Cysteine Research

Elucidation of Uncharacterized Metabolic Enzymes

The metabolic pathway leading to S-(5-acetamido-2-hydroxyphenyl)cysteine involves a series of well-characterized enzymatic reactions. Acetaminophen (B1664979) is first oxidized by cytochrome P450 (CYP) enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.gov This intermediate is then detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation, results in the formation of the final mercapturate product.

However, the complete enzymatic landscape governing these transformations may not be fully understood. Future research will likely focus on:

Identifying Novel CYP Isoforms: While CYP2E1 and CYP1A2 are known to be major players in NAPQI formation, other CYP isoforms may contribute, particularly in specific populations or under certain physiological conditions. researchgate.net Genome-wide association studies (GWAS) have begun to identify genetic variants in other CYP genes, such as CYP2C8, that may influence acetaminophen metabolism. nih.gov Further investigation into these and other lesser-known isoforms is warranted.

Characterizing Glutathione S-Transferase Variability: The GST superfamily is extensive, and the specific roles and efficiencies of different GST isoenzymes in conjugating NAPQI are still being explored. Future studies could pinpoint the contributions of specific GSTs, which could explain inter-individual differences in acetaminophen metabolism.

Exploring Downstream Processing Enzymes: The enzymes responsible for the sequential processing of the glutathione conjugate to the final cysteine derivative, such as γ-glutamyltransferases and dipeptidases, may have uncharacterized variants that affect the rate and extent of this compound formation. nih.gov Research into the genetic and functional diversity of these enzymes could provide a more complete picture of the metabolic pathway.

A summary of key enzymes and their established and potential roles in the metabolism of acetaminophen to its S-cysteine conjugate is presented in Table 1.

| Enzyme Family | Specific Enzymes (Examples) | Established/Potential Role in this compound Formation |

| Cytochrome P450 (CYP) | CYP2E1, CYP1A2, CYP3A4, CYP2C8 | Oxidation of acetaminophen to the reactive NAPQI intermediate. researchgate.netnih.gov |

| Glutathione S-Transferases (GSTs) | Various isoforms | Catalyze the conjugation of NAPQI with glutathione. |

| γ-Glutamyltransferase (GGT) | GGT1 | Cleavage of the γ-glutamyl moiety from the glutathione conjugate. |

| Dipeptidases | Various | Hydrolysis of the cysteinyl-glycine bond. |

| N-Acetyltransferases (NAT) | NAT2 | Acetylation of the cysteine conjugate to form the mercapturic acid. |

Investigation of Novel S-Conjugate Derivatives

The chemical scaffold of this compound offers a platform for the synthesis of novel derivatives with potentially unique biological activities. The parent drug, acetaminophen, has been the subject of extensive derivatization efforts to create hybrids and prodrugs with improved properties or new therapeutic applications. rsc.org This strategy can be extended to its S-conjugate metabolites.

Future research in this area could explore:

Synthesis of Structurally Modified Analogues: By chemically modifying the cysteine or the phenyl ring of this compound, it may be possible to create novel compounds with altered pharmacokinetic profiles or entirely new pharmacological activities. Recent work has focused on creating paracetamol derivatives with anticancer, COX-2 inhibitory, and α-glucosidase inhibitory activities. nih.govresearchgate.netconsensus.app

Prodrug and Codrug Strategies: Designing prodrugs of this compound could enhance its delivery to specific tissues or cells. Similarly, creating codrugs by linking it to other pharmacologically active molecules could result in synergistic therapeutic effects. For instance, nitric oxide (NO)-releasing derivatives of acetaminophen have been developed to reduce its hepatotoxicity. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of novel S-conjugate derivatives and their biological activity will be crucial. nih.gov These studies can guide the rational design of new compounds with desired properties.

Table 2 highlights some examples of recently synthesized paracetamol derivatives, suggesting potential avenues for the derivatization of its S-conjugate metabolites.

| Derivative Class | Example Compound | Potential Therapeutic Application |

| Hydrazone-Schiff Bases | Compound 11 (from a specific study) | α-glucosidase inhibition nih.gov |

| Fluoro-substituted Hybrids | Compound 11 (from a different study) | Anticancer and COX-2 inhibition researchgate.netconsensus.app |

| Nitric Oxide (NO)-Releasing Hybrids | NCX-701 | Analgesic with reduced hepatotoxicity nih.gov |

| N-modified Prodrugs | SCP-1 | Analgesic with reduced hepatotoxicity rsc.org |

Applications in Systems Biology and Metabolomics Research

Systems biology and metabolomics offer powerful tools to understand the complex interactions that govern the formation and effects of this compound. These approaches move beyond the study of individual components to provide a holistic view of the metabolic network.

Future applications in this domain include:

Metabolomic Profiling: Untargeted metabolomics can be used to identify novel metabolites related to this compound and to obtain a comprehensive snapshot of the metabolic perturbations caused by acetaminophen administration. hmdb.ca This can help in understanding the broader physiological context in which this metabolite is produced.

Pathway Analysis: By integrating metabolomic data with genomic and proteomic information, researchers can construct detailed models of the metabolic pathways involving this compound. This can reveal key regulatory nodes and potential bottlenecks in the pathway.

Biomarker Discovery: Quantitative analysis of this compound and related metabolites in biofluids could lead to the discovery of novel biomarkers for assessing acetaminophen exposure, metabolism, and potential for toxicity.

The integration of different 'omics' data types will be key to unlocking new insights, as illustrated in the conceptual framework below.

| 'Omics' Data Type | Potential Contribution to this compound Research |

| Genomics | Identification of genetic variants in metabolic enzymes (e.g., CYPs, GSTs) that influence metabolite levels. nih.gov |

| Transcriptomics | Analysis of gene expression changes in response to acetaminophen to understand regulatory networks. nih.gov |

| Proteomics | Quantification of key metabolic enzyme levels to assess metabolic capacity. |

| Metabolomics | Direct measurement of this compound and other metabolites to define metabolic phenotypes. hmdb.ca |

Development of Mechanistic Models for S-Conjugate Dynamics

Mechanistic modeling provides a quantitative framework to simulate and predict the behavior of metabolic systems. Developing such models for this compound can offer significant insights into its formation, distribution, and elimination.

Future directions in this area involve:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen and its metabolites, including this compound, in different tissues and organs. These models can be used to predict how factors like genetics and co-administered drugs affect metabolite concentrations.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the interactions between acetaminophen, its reactive intermediate NAPQI, and the active sites of metabolic enzymes like CYPs and GSTs. nih.gov This can help in understanding the catalytic mechanisms at a molecular level. nih.gov

Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) can be used to model the metabolic network of the liver and predict the flow of metabolites through different pathways, including the one leading to this compound.

The development of these models will rely on the integration of experimental data and computational approaches to create a predictive understanding of S-conjugate dynamics.

Q & A

Q. How can S-(5-acetamido-2-hydroxyphenyl)cysteine be identified and quantified in biological samples?

To identify and quantify this compound in urine or serum, high-resolution liquid chromatography (HPLC) with anion-exchange separation is recommended. This method resolves complex metabolite mixtures, including conjugated forms, without requiring extensive sample pretreatment. For example, Mrochek et al. (1974) used HPLC to separate eight acetaminophen metabolites, including this compound, enabling precise measurement of urinary and serum concentrations over time . Validation should include spiking experiments with synthetic standards and cross-referencing retention times with known metabolites.

Q. What are the primary metabolic precursors of this compound?

This compound is a metabolite of acetanilide and phenacetin, formed via epoxide intermediates. In rats, acetanilide undergoes bioactivation to an epoxide, which reacts with glutathione to form cysteine conjugates like this compound . In humans, phenacetin metabolism similarly yields this metabolite, with minor contributions from acetaminophen detoxification pathways . Enzyme assays (e.g., cytochrome P450 activity tests) can confirm the role of epoxide intermediates.

Q. What safety precautions are necessary when handling cysteine derivatives in laboratory settings?

While specific data for this compound are limited, analogous compounds (e.g., S-allyl-l-cysteine) require:

- Use of chemical fume hoods and eyewash stations.

- PPE including nitrile gloves, safety goggles, and lab coats.

- Avoidance of skin contact and inhalation of aerosols .

Contaminated materials must be disposed of as hazardous waste.

Advanced Research Questions

Q. How do conflicting reports on urinary excretion rates of this compound arise, and how can they be resolved?

Discrepancies in excretion rates (e.g., variable recovery in phenacetin studies) may stem from differences in co-administered drugs (e.g., aspirin or codeine altering metabolic pathways) or inter-individual variability in glutathione-S-transferase activity . To resolve these:

- Conduct controlled pharmacokinetic studies with standardized dosing.

- Use isotopically labeled tracers (e.g., ¹⁴C-phenacetin) to track metabolite formation .

- Apply mass spectrometry (LC-MS/MS) for higher sensitivity in low-abundance metabolites.

Q. What is the mechanistic role of this compound in phenacetin-associated carcinogenicity?

This metabolite is linked to phenacetin's nephrotoxic and carcinogenic effects. Its formation via epoxide intermediates suggests bioactivation to reactive species that bind cellular macromolecules. Key steps include:

- Cytochrome P450-mediated oxidation of phenacetin to 2-hydroxyphenacetin epoxide.

- Glutathione conjugation followed by enzymatic processing to the cysteine conjugate.

- Further metabolism to thiol-reactive quinones or thiyl radicals .

In vitro models (e.g., kidney proximal tubule cells) can assess cytotoxicity, while in vivo carcinogenicity assays (e.g., rodent bioassays) evaluate tumorigenic potential.

Q. How can synthetic this compound be prepared for use as a reference standard?

Synthesis typically involves:

Epoxide precursor preparation : React acetanilide with an oxidizing agent (e.g., m-CPBA) to form the 5-acetamido-2-hydroxyphenyl epoxide.

Nucleophilic attack : Treat the epoxide with N-acetyl-L-cysteine under basic conditions to open the epoxide ring.

Purification : Use reversed-phase HPLC or preparative TLC to isolate the product.

Characterization requires ¹H/¹³C NMR, high-resolution MS, and comparison to literature data .

Q. What analytical challenges arise when studying this compound in complex matrices?

Key challenges include:

- Low abundance : The metabolite constitutes <2% of total phenacetin metabolites in human urine . Enrichment via solid-phase extraction (e.g., C18 cartridges) is critical.

- Structural similarity to conjugates : Differentiate between free and glucuronidated/sulfated forms using enzymatic hydrolysis (β-glucuronidase/sulfatase) followed by HPLC .

- Matrix effects : Serum proteins can interfere with detection; solvent extraction after hydrolysis improves recovery .

Methodological Notes

- References : Prioritize primary literature from journals like The Chemical Society or IARC reports .

- Data Reproducibility : Follow guidelines for experimental detail (e.g., Beilstein Journal’s instructions on method documentation) .

- Safety Protocols : Adhere to OSHA standards for handling reactive intermediates (e.g., epoxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.